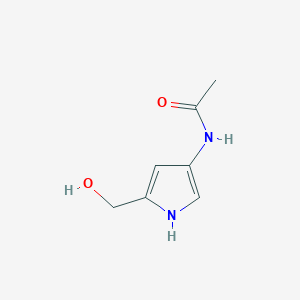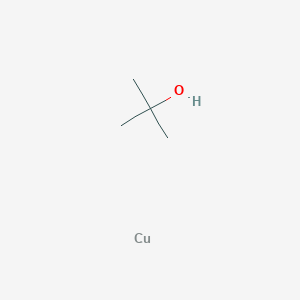
2-Propanol, 2-methyl-, copper(1+) salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-Propanol, 2-methyl-, copper(1+) salt can be synthesized through the reaction of copper(I) chloride with tert-butyl alcohol in the presence of a base such as sodium tert-butoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation of the copper(I) species .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
2-Propanol, 2-methyl-, copper(1+) salt undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to copper(II) species under certain conditions.
Reduction: It can act as a reducing agent in some organic reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides can react with this compound.
Major Products Formed
Oxidation: Copper(II) tert-butoxide.
Reduction: Various reduced organic compounds.
Substitution: Substituted organic compounds with copper as a leaving group.
科学的研究の応用
2-Propanol, 2-methyl-, copper(1+) salt has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug synthesis and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用機序
The mechanism of action of 2-Propanol, 2-methyl-, copper(1+) salt involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including organic substrates and metal complexes, facilitating a range of chemical transformations .
類似化合物との比較
Similar Compounds
- Copper(I) methoxide
- Copper(I) ethoxide
- Copper(I) isopropoxide
Comparison
2-Propanol, 2-methyl-, copper(1+) salt is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity. Compared to other copper(I) alkoxides, it offers different solubility and stability characteristics, making it suitable for specific applications .
特性
分子式 |
C4H10CuO |
|---|---|
分子量 |
137.67 g/mol |
IUPAC名 |
copper;2-methylpropan-2-ol |
InChI |
InChI=1S/C4H10O.Cu/c1-4(2,3)5;/h5H,1-3H3; |
InChIキー |
ZIOXMOMSZQJEPE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)O.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


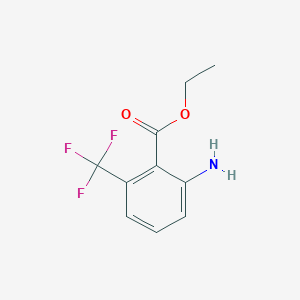
![calcium;(E,3R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B12331418.png)
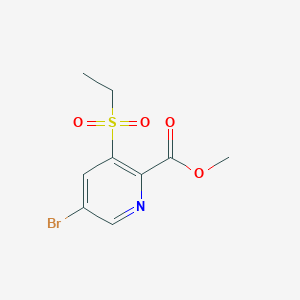
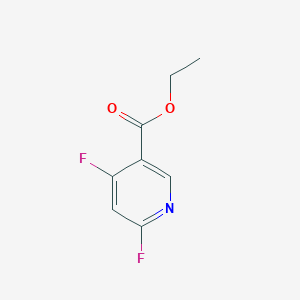
![2(1H)-Pyrimidinone, 6-[(phenylmethyl)amino]-](/img/structure/B12331428.png)
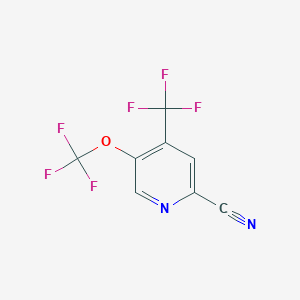
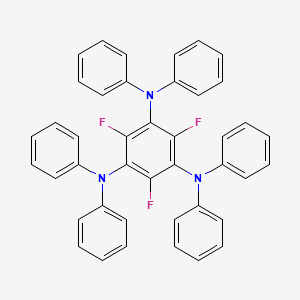
![6-bromo-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12331442.png)
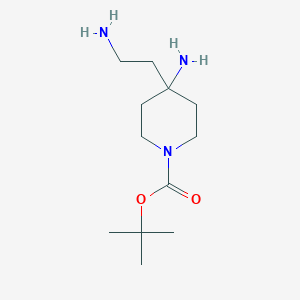
![3H-pyrrolo[2,3-c]pyridine-2,7-dione](/img/structure/B12331455.png)
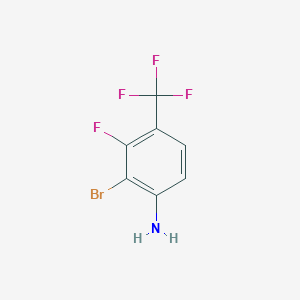
![[4,8-bis[4-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12331470.png)
